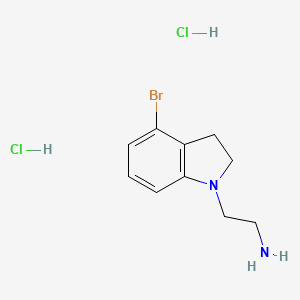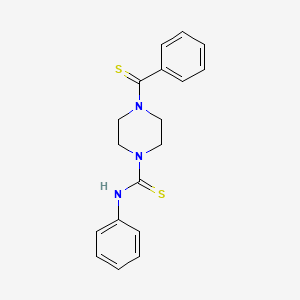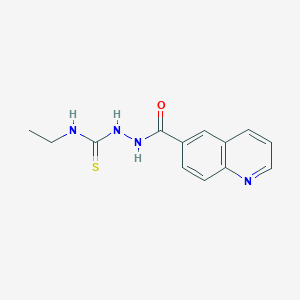
2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Paper details the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from [2-14C]ethan-1-01-2-amine hydrochloride, using HBr in a specially designed chamber at elevated temperatures. The process includes purification by fractional vacuum sublimation, yielding up to 90% of BEA with a purity greater than 95%. This method could potentially be adapted for the synthesis of 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride, considering the bromination and amine group similarities.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a brominated compound are investigated in paper . The study uses Gaussian09 software for theoretical calculations and compares the results with experimental infrared bands. The geometrical parameters align with XRD data, and the stability of the molecule is analyzed using NBO analysis. HOMO and LUMO analysis determine charge transfer within the molecule, which could be relevant for understanding the electronic properties of 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride.
Chemical Reactions Analysis
In paper , brominated dihydropyrrole nitroxides are used as synthons for the synthesis of various heterocycles. The presence of a bromo group in these compounds facilitates further chemical reactions, suggesting that the bromo group in 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride may also allow for versatile chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a related Schiff base compound are described in paper . The compound's crystal structure is determined using X-ray diffraction, and its antibacterial activities are preliminarily tested. While the compound is not identical to 2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride, the analytical techniques and biological activity assessments could be applicable to the study of the latter.
Scientific Research Applications
Synthesis and Chemical Characterization
The chemical synthesis and characterization of compounds related to "2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine; dihydrochloride" have been a subject of interest in the field of organic chemistry. For instance, the synthesis of bromo-ethanamine derivatives through specific reactions highlights the methodologies to achieve high purity and yield of brominated compounds (P. Bach & J. Bridges, 1982). Additionally, studies on the crystal structure and spectral characterization of bromo derivatives provide insights into the physical and chemical properties of these compounds, contributing to a deeper understanding of their reactivity and potential applications (Pravinkumar Patil, A. K. Pathan, & S. Zangade, 2021).
Biological Activities and Applications
Research on the modifications of the chemical structure of marine bisindole alkaloids, including derivatives similar to "2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine; dihydrochloride," has shown significant anticancer properties. These studies indicate that specific structural changes can alter the cytotoxic effects of derivatives, suggesting potential applications in cancer therapy (S. Burattini et al., 2022). The exploration of bisindolyl ethanamine scaffolds and their synthesis through acid-catalyzed reactions further supports the potential for these compounds to serve as a basis for developing new anticancer drugs (M. Mari et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12;;/h1-3H,4-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCOOSHMCQPAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Br)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)


![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)


![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2545440.png)
![Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-](/img/structure/B2545441.png)
